8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl-
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Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a thieno and pyrimidine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- can be achieved through various methods. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method includes a one-pot synthesis involving [3 + 3] cycloaddition, reduction, and deamination reactions .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted multi-component reactions under solvent-free conditions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .
Chemical Reactions Analysis
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial activity. It may also interact with cellular receptors and signaling pathways, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thieno[2,3-d]pyrimidines: These compounds have a similar thieno and pyrimidine ring structure and are known for their antimicrobial and anticancer properties.
Uniqueness
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This unique structure contributes to its distinct chemical properties and a broader range of biological activities compared to other similar compounds.
Properties
CAS No. |
88753-86-0 |
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Molecular Formula |
C10H9N3OS2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
4,5,11-trimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C10H9N3OS2/c1-4-5(2)15-8-7(4)9(14)13-10(11-8)16-6(3)12-13/h1-3H3 |
InChI Key |
KPUWBMGWGRFNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C |
Origin of Product |
United States |
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